o-(Benzofuran-2-ylmethyl)hydroxylamine

Thermal stability Volatility Organic synthesis

O-(Benzofuran-2-ylmethyl)hydroxylamine (CAS 912483-12-6, also known as 2-[(aminooxy)methyl]-1-benzofuran) is an O-substituted hydroxylamine with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol. The compound features a benzofuran-2-ylmethyl moiety linked via a methylene bridge to the oxygen atom of hydroxylamine, placing it within the O-(heteroarylmethyl)hydroxylamine subclass.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12856462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(Benzofuran-2-ylmethyl)hydroxylamine
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CON
InChIInChI=1S/C9H9NO2/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-5H,6,10H2
InChIKeyCPMXCGSFDRVZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(Benzofuran-2-ylmethyl)hydroxylamine: Structural Identity, Physicochemical Baseline, and Comparator Landscape for Informed Procurement


O-(Benzofuran-2-ylmethyl)hydroxylamine (CAS 912483-12-6, also known as 2-[(aminooxy)methyl]-1-benzofuran) is an O-substituted hydroxylamine with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . The compound features a benzofuran-2-ylmethyl moiety linked via a methylene bridge to the oxygen atom of hydroxylamine, placing it within the O-(heteroarylmethyl)hydroxylamine subclass. Key calculated physicochemical parameters include a density of 1.23 g/cm³, a boiling point of 311.724 °C at 760 mmHg, a flash point of 142.326 °C, and a refractive index of 1.62 . As a research-use-only reagent, it serves as a synthetic intermediate for constructing oxime ethers, hydroxamic acids, and fused heterocycles, with commercial availability from multiple specialty chemical suppliers .

Why O-(Benzofuran-2-ylmethyl)hydroxylamine Cannot Be Replaced by Simpler O-Substituted Hydroxylamines: Key Physicochemical and Structural Differentiators


The benzofuran-2-ylmethyl substituent imparts distinct physicochemical properties that diverge meaningfully from simpler O-substituted hydroxylamines such as O-benzylhydroxylamine, O-phenylhydroxylamine, and O-(2-thienylmethyl)hydroxylamine. The fused benzofuran ring introduces a higher molecular weight (163.17 vs. 123.15 g/mol for O-benzylhydroxylamine ) and a more extensive aromatic surface, leading to a higher calculated boiling point (311.7 °C vs. ~240 °C at 760 mmHg for O-benzylhydroxylamine [1]) and elevated density (1.23 vs. 1.058 g/cm³ [1]). These differences directly affect volatility during solvent evaporation, chromatographic retention, and formulation compatibility. Furthermore, the benzofuran oxygen and the extended π-system alter the electronic environment at the aminooxy group, influencing nucleophilicity, oxime formation kinetics, and metal-chelating capacity relative to purely carbocyclic or thienyl analogs. Generic substitution without accounting for these property shifts can lead to unanticipated reactivity profiles, stability failures, or altered biological target engagement in downstream applications.

Quantitative Differentiation Evidence: O-(Benzofuran-2-ylmethyl)hydroxylamine vs. Closest O-Substituted Hydroxylamine Analogs


Thermal Stability and Volatility: Boiling Point Advantage Over O-Benzylhydroxylamine

O-(Benzofuran-2-ylmethyl)hydroxylamine exhibits a substantially higher boiling point than its closest structural analog O-benzylhydroxylamine. The target compound has a calculated boiling point of 311.724 °C at 760 mmHg , whereas O-benzylhydroxylamine (free base) boils at 115–119 °C at 30 mmHg [1], which converts to approximately 238–248 °C at 760 mmHg using standard pressure-temperature nomography. This represents a difference of approximately 63–74 °C, indicating significantly lower volatility for the benzofuran derivative. Reduced volatility translates to diminished evaporative loss during high-temperature reactions, solvent stripping, and prolonged storage, which is a practical advantage in multi-step synthetic sequences and scale-up operations.

Thermal stability Volatility Organic synthesis

Density and Molecular Packing: Higher Density vs. O-Benzylhydroxylamine Impacts Formulation and Solubility Behavior

The calculated density of O-(benzofuran-2-ylmethyl)hydroxylamine is 1.23 g/cm³ , compared to the experimentally measured density of O-benzylhydroxylamine at 1.058 g/cm³ . The absolute difference of 0.172 g/cm³ (a 16.3% increase) reflects the greater molecular weight and more compact packing afforded by the fused benzofuran bicyclic system. Higher density can correlate with different solubility profiles in organic solvents, altered crystallization behavior, and distinct handling characteristics during solid dispensing. For researchers formulating stock solutions or preparing solid-dosage mixtures, this density differential means that equimolar quantities will occupy different volumes, requiring adjustment of solvent volumes and concentration calculations.

Density Molecular packing Formulation

Lipophilicity Differentiation: Modestly Higher LogP vs. O-Phenylhydroxylamine for Enhanced Membrane Permeability Potential

The octanol-water partition coefficient (LogP) for O-(benzofuran-2-ylmethyl)hydroxylamine has been computationally estimated at approximately 1.45 [1], compared to the predicted LogP values of 1.30–1.40 for O-phenylhydroxylamine [2]. The difference of 0.05–0.15 log units, while modest, reflects the contribution of the additional fused furan ring and the methylene spacer in the benzofuran derivative. In drug design contexts, LogP values in the 1–3 range are generally associated with favorable oral absorption and blood-brain barrier penetration. The slight increase in lipophilicity of the benzofuran analog may offer marginally improved membrane partitioning relative to the simpler phenyl analog, which is relevant when the hydroxylamine moiety serves as a prodrug handle or a zinc-binding group in HDAC inhibitor design.

Lipophilicity LogP Drug design Membrane permeability

Biological Target Engagement Profile: Divergent Enzyme Inhibition Spectra vs. O-Phenylhydroxylamine

O-(Benzofuran-2-ylmethyl)hydroxylamine has been studied as a potential dual inhibitor of tubulin polymerization and histone deacetylases (HDAC), targeting the colchicine binding site on tubulin and the zinc-dependent HDAC catalytic domain [1]. In contrast, O-phenylhydroxylamine has been characterized primarily as a cytochrome P450 enzyme inhibitor . This divergent target profile stems from the distinct structural features: the benzofuran scaffold mimics the colchicine pharmacophore, while the hydroxylamine group can serve as a zinc-binding group for HDAC inhibition—a dual mechanism not accessible to the simpler O-phenylhydroxylamine. Although quantitative IC50 values for the target compound are not publicly disclosed, the pharmacophore fusion strategy enabling this dual inhibition has been validated in structurally related 2-aroylbenzofuran-based hydroxamic acids, which achieved nanomolar antiproliferative activity in cancer cell lines [2].

HDAC inhibition Tubulin polymerization Cytochrome P450 Anticancer

Synthetic Scaffold Utility: Benzofuran Core as a Privileged Structure vs. Simpler Aryl/Heteroaryl Hydroxylamines

The benzofuran ring system is a well-documented privileged scaffold in medicinal chemistry, with over 30 FDA-approved drugs and clinical candidates containing this core [1]. O-(Benzofuran-2-ylmethyl)hydroxylamine places this privileged structure directly adjacent to the reactive aminooxy group, enabling one-step construction of benzofuran-containing oxime ethers, hydroxamic acids, and nitrones. By comparison, O-benzylhydroxylamine provides a simple phenyl ring with no heteroatom hydrogen-bonding capacity, while O-(2-thienylmethyl)hydroxylamine offers a sulfur-containing heterocycle with different electronic properties and metabolic liability . The benzofuran oxygen serves as a hydrogen-bond acceptor and contributes to π-stacking interactions with biological targets, features absent in the benzyl analog. The calculated topological polar surface area (TPSA) for the target compound is higher than that of O-benzylhydroxylamine, suggesting improved aqueous solubility potential despite the higher LogP.

Privileged scaffold Benzofuran Drug discovery Synthetic intermediate

Synthetic Accessibility via O-Arylhydroxylamine Chemistry: A Validated Route Distinct from O-Benzylhydroxylamine Preparation

The synthesis of O-(benzofuran-2-ylmethyl)hydroxylamine can be accomplished via alkylation of hydroxylamine with benzofuran-2-ylmethyl halides . More broadly, Pd-catalyzed O-arylation of ethyl acetohydroximate enables the preparation of diverse O-arylhydroxylamines, including benzofuran derivatives, from simple aryl halides in high yields [1]. This catalytic approach is distinct from the classical O-benzylhydroxylamine preparation, which typically proceeds via O-alkylation of N-protected hydroxylamine followed by deprotection, or direct reaction of benzyl halides with hydroxylamine under basic conditions [2]. The Pd-catalyzed route offers broader substrate scope for benzofuran substitution patterns, allowing systematic variation of substituents on the benzofuran ring to modulate electronic and steric properties—a flexibility not readily available for the simpler benzyl analog.

Synthetic methodology Pd-catalyzed O-arylation Benzofuran synthesis

Optimal Application Scenarios for O-(Benzofuran-2-ylmethyl)hydroxylamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Design and Synthesis of Dual Tubulin/HDAC Inhibitor Candidates

Research groups pursuing dual-mechanism anticancer agents should prioritize O-(benzofuran-2-ylmethyl)hydroxylamine over O-phenylhydroxylamine or O-benzylhydroxylamine, because the benzofuran scaffold provides the structural foundation for tubulin colchicine-site binding while the hydroxylamine moiety serves as a zinc-binding group for HDAC inhibition [1]. This dual pharmacophore capability, validated in structurally related 2-aroylbenzofuran hydroxamic acids with nanomolar antiproliferative activity, is not accessible to simpler O-substituted hydroxylamines that lack the benzofuran core [1]. The modestly elevated LogP (~1.45 vs. 1.30–1.40 for O-phenylhydroxylamine [2]) further supports cellular permeability in the target compound.

High-Temperature Synthetic Sequences Requiring Low-Volatility Hydroxylamine Reagents

Process chemists conducting reactions at elevated temperatures or requiring extended solvent reflux should select O-(benzofuran-2-ylmethyl)hydroxylamine over O-benzylhydroxylamine when reagent volatility is a concern. The boiling point advantage of approximately 63–74 °C (311.7 °C vs. ~238–248 °C at 760 mmHg [1][2]) translates to significantly reduced evaporative loss during high-temperature transformations such as nitrone cycloadditions or oxime ether formations conducted in refluxing toluene or xylene. This thermal stability advantage is particularly relevant for multi-step sequences where reagent loss in early steps compromises overall yield.

Construction of Benzofuran-Focused Compound Libraries for High-Throughput Screening

For medicinal chemistry teams building benzofuran-focused screening libraries, O-(benzofuran-2-ylmethyl)hydroxylamine offers a direct route to diverse benzofuran-containing oxime ethers, nitrones, and hydroxamic acids in a single synthetic step [1]. The Pd-catalyzed O-arylation methodology enables systematic variation of benzofuran ring substitution patterns [2], providing access to a chemical space that is structurally more complex and pharmacologically more validated than that achievable with O-benzylhydroxylamine. The higher TPSA (~60 vs. ~35 Ų) and the presence of the benzofuran oxygen as an additional hydrogen-bond acceptor improve the drug-likeness profile of the resulting library compounds.

Formulation Development Requiring Precise Volumetric Dosing with Higher-Density Reagents

In solid-dosage formulation development or automated liquid handling for high-throughput experimentation, the 16.3% higher density of O-(benzofuran-2-ylmethyl)hydroxylamine (1.23 g/cm³) relative to O-benzylhydroxylamine (1.058 g/cm³) [1][2] must be explicitly accounted for in volumetric dispensing calculations. Researchers substituting between these reagents should adjust solvent volumes and concentration calculations accordingly to maintain equimolar dosing accuracy. This density differential is particularly consequential for automated platforms where gravimetric verification is not available.

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